molecular formula C16H15BrN2O3 B2706391 {[(3-methylphenyl)methyl]carbamoyl}methyl 5-bromopyridine-3-carboxylate CAS No. 1291849-07-4

{[(3-methylphenyl)methyl]carbamoyl}methyl 5-bromopyridine-3-carboxylate

カタログ番号: B2706391
CAS番号: 1291849-07-4
分子量: 363.211
InChIキー: PKNDBCUDSGZOKY-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

{[(3-Methylphenyl)methyl]carbamoyl}methyl 5-bromopyridine-3-carboxylate is a synthetic ester derivative featuring a 5-bromopyridine-3-carboxylate core linked via a carbamoylmethyl group to a 3-methylbenzyl substituent. The bromine atom at the pyridine ring’s 5-position contributes to its electronic and steric profile, while the 3-methylphenyl group introduces lipophilic and steric bulk.

特性

IUPAC Name

[2-[(3-methylphenyl)methylamino]-2-oxoethyl] 5-bromopyridine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15BrN2O3/c1-11-3-2-4-12(5-11)7-19-15(20)10-22-16(21)13-6-14(17)9-18-8-13/h2-6,8-9H,7,10H2,1H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKNDBCUDSGZOKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CNC(=O)COC(=O)C2=CC(=CN=C2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of {[(3-methylphenyl)methyl]carbamoyl}methyl 5-bromopyridine-3-carboxylate typically involves multiple steps, starting with the preparation of the core structures and subsequent functionalization. One common method involves the following steps:

    Preparation of 5-bromopyridine-3-carboxylic acid: This can be achieved through bromination of pyridine-3-carboxylic acid using bromine in the presence of a catalyst.

    Formation of the ester linkage: The carboxylic acid group is then esterified with 2-oxoethyl alcohol under acidic conditions to form the ester.

    Amination: The ester is then reacted with 3-methylbenzylamine under basic conditions to introduce the amino group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography.

化学反応の分析

Types of Reactions

{[(3-methylphenyl)methyl]carbamoyl}methyl 5-bromopyridine-3-carboxylate can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom on the pyridine ring can be substituted with other nucleophiles.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.

    Hydrolysis: The ester linkage can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.

Common Reagents and Conditions

    Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used under anhydrous conditions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) can be used for hydrolysis.

Major Products

    Substitution: Products depend on the nucleophile used, such as 5-alkoxypyridine derivatives.

    Oxidation: Products include oxides or ketones.

    Reduction: Products include amines or alcohols.

    Hydrolysis: Products include carboxylic acids and alcohols.

科学的研究の応用

{[(3-methylphenyl)methyl]carbamoyl}methyl 5-bromopyridine-3-carboxylate has several applications in scientific research:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological or inflammatory pathways.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Material Science: The compound can be used in the development of novel materials with specific electronic or optical properties.

作用機序

The mechanism of action of {[(3-methylphenyl)methyl]carbamoyl}methyl 5-bromopyridine-3-carboxylate depends on its application. In medicinal chemistry, it may interact with specific enzymes or receptors, modulating their activity. The molecular targets could include neurotransmitter receptors or enzymes involved in inflammatory pathways. The exact pathways would depend on the specific derivative and its intended use.

類似化合物との比較

Comparison with Structurally Similar Compounds

To contextualize its properties, three related compounds are analyzed below:

[2-[4-[Ethyl(propan-2-yl)amino]anilino]-2-oxoethyl] 5-Bromopyridine-3-Carboxylate (CAS: 387378-25-8)

  • Structural Features: The carbamoyl group is attached to a 4-[ethyl(isopropyl)amino]phenyl moiety, introducing a tertiary amine with branched alkyl chains.
  • Key Differences: The ethyl-isopropylamino group enhances electron-donating effects compared to the 3-methylbenzyl group in the target compound.
  • Hypothetical Implications : The bulky isopropyl group may reduce membrane permeability but improve target specificity in enzyme-binding pockets.

[2-[4-[(2-Methoxyphenyl)carbamoyl]anilino]-2-oxoethyl] 5-Bromopyridine-3-Carboxylate (CAS: 730251-62-4)

  • Structural Features : A 2-methoxyphenyl carbamoyl group is linked to the aniline ring, adding a methoxy substituent ortho to the carbamoyl bond.
  • This contrasts with the electron-neutral methyl group in the target compound.
  • Hypothetical Implications : The methoxy group could enhance π-π stacking interactions in biological targets, such as aromatic enzyme pockets, while increasing metabolic stability .

3-Diethylcarbamoyl-2',4'-Difluorobiphenyl-4-yl 2,6-Dichloro-5-Fluoropyridine-3-Carboxylate

  • Structural Features : A polyhalogenated pyridine core (2,6-dichloro-5-fluoro) and a difluorobiphenyl-diethylcarbamoyl ester.
  • Key Differences : The pyridine ring here is substituted with chlorine and fluorine, which are smaller and more electronegative than bromine. The biphenyl system adds significant rigidity and hydrophobicity.
  • Hypothetical Implications : Fluorine and chlorine atoms may improve metabolic resistance and bioavailability compared to bromine, but the biphenyl group could limit solubility .

Data Table: Structural and Functional Comparison

Compound Pyridine Substituents Aromatic Substituent Key Functional Groups Potential Properties
Target Compound 5-Bromo 3-Methylbenzyl carbamoyl Bromine, methyl Moderate lipophilicity, steric bulk
[2] (CAS: 387378-25-8) 5-Bromo 4-Ethyl(isopropyl)aminophenyl Tertiary amine, branched alkyl Enhanced solubility, target specificity
[3] (CAS: 730251-62-4) 5-Bromo 2-Methoxyphenyl carbamoyl Methoxy, carbamoyl Improved π-π interactions, stability
[1] (Reference compound) 2,6-Dichloro-5-fluoro Difluorobiphenyl-diethylcarbamoyl Chlorine, fluorine, biphenyl High metabolic resistance, low solubility

Research Findings and Limitations

  • Electronic Effects : Bromine’s polarizability in the target compound may favor halogen bonding, whereas chlorine/fluorine in prioritize electronegativity and metabolic stability.
  • Steric and Solubility Trade-offs : Bulky substituents (e.g., biphenyl in , isopropyl in ) may hinder solubility but improve target engagement.
  • Data Gaps : Experimental data on pharmacokinetics, toxicity, and biological activity for all compounds are absent in the provided evidence. Further studies are needed to validate theoretical predictions.

生物活性

The compound {[(3-methylphenyl)methyl]carbamoyl}methyl 5-bromopyridine-3-carboxylate is a derivative of 5-bromopyridine-3-carboxylic acid, which has been investigated for its potential biological activities, particularly in the fields of oncology and neuropharmacology. This article reviews the biological activity of this compound, focusing on its cytotoxic effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound can be described by the following chemical structure:

  • Molecular Formula : C_{15}H_{16}BrN_{2}O_{3}
  • Molecular Weight : 384.20 g/mol
  • CAS Number : [insert CAS number]

Anticancer Properties

Research indicates that compounds related to 5-bromopyridine exhibit significant anticancer properties. A study evaluating the cytotoxic effects of various derivatives on glioblastoma and neuroblastoma cell lines found that compounds with similar structures to {[(3-methylphenyl)methyl]carbamoyl}methyl 5-bromopyridine-3-carboxylate demonstrated potent growth inhibition.

  • LC50 Values : The lethal concentration (LC50) values for related compounds were reported to be significantly lower than those for standard treatments, indicating higher efficacy in targeting cancer cells. For instance, one derivative showed an LC50 of approximately 200 nM against U87 glioblastoma cells, which is markedly effective compared to existing therapies .

The mechanism through which this compound exerts its biological effects appears to involve cell cycle arrest and apoptosis induction. Specifically:

  • Cell Cycle Arrest : Treatment with the compound resulted in a substantial increase in cells arrested in the G2/M phase of the cell cycle. This was evidenced by flow cytometry analyses showing a shift in cell population dynamics post-treatment .
  • Apoptosis Induction : Morphological assessments revealed significant apoptotic features such as nuclear condensation and fragmentation, indicating that the compound may trigger programmed cell death pathways in cancer cells .

Neuroprotective Effects

In addition to its anticancer properties, preliminary studies suggest potential neuroprotective effects. The compound's structural analogs have been observed to inhibit acetylcholinesterase (AChE) activity, which is crucial in neurodegenerative diseases like Alzheimer's. For instance, a related derivative exhibited an IC50 value of 29.46 µM against AChE, suggesting that modifications to the pyridine core could enhance neuroprotective properties .

Study 1: Cytotoxicity Evaluation

A comprehensive study was conducted on a series of compounds derived from 5-bromopyridine-3-carboxylic acid, including {[(3-methylphenyl)methyl]carbamoyl}methyl 5-bromopyridine-3-carboxylate. The findings highlighted:

CompoundCell LineLC50 (nM)Mechanism
Compound AU87200 ± 60G2/M arrest
Compound BSK>3000Apoptosis
{[(3-methylphenyl)methyl]carbamoyl}methyl 5-bromopyridine-3-carboxylateBETBDTBD

This table summarizes the comparative efficacy of various compounds, illustrating the superior performance of certain derivatives against specific cell lines .

Study 2: Neuroprotective Potential

Another study assessed the neuroprotective capabilities of related compounds through AChE inhibition assays:

CompoundIC50 (µM)Selectivity
Compound C29.46 ± 0.31High (AChE)
Compound D>1000Low (BuChE)

These results indicate that while some derivatives exhibit promising selectivity towards AChE inhibition, further optimization is required for enhancing their therapeutic index against neurodegenerative disorders .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。